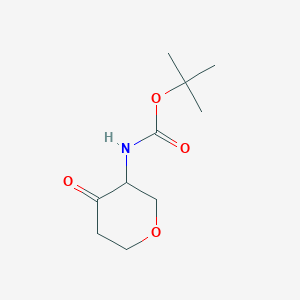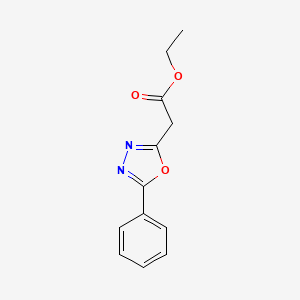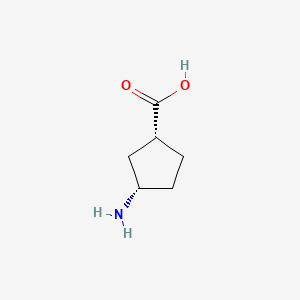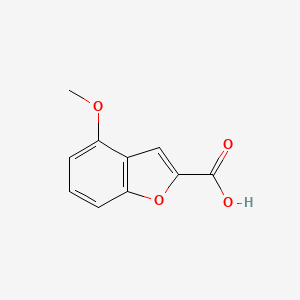
1-Bromo-4-(fluoromethoxy)benzene
Descripción general
Descripción
1-Bromo-4-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H6BrFO It is a derivative of benzene, where a bromine atom is bonded to the benzene ring at the para position relative to a fluoromethoxy group
Mecanismo De Acción
Target of Action
1-Bromo-4-(fluoromethoxy)benzene is a chemical compound used in organic synthesis It’s known to be used in the synthesis of various pharmaceutical compounds .
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it can react with lithium diisopropylamide (LIDA) at -100°C to give 5-bromo-2-(trifluoromethoxy)phenyllithium and at -75°C it eliminates lithium bromide, thus generating 1,2-dehydro-4-(trifluoromethoxy)benzene .
Biochemical Pathways
It’s used in the direct arylation of heteroarenes , which is a key process in the synthesis of many bioactive compounds.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reactions it’s involved in. For example, it’s used in the synthesis of various pharmaceutical compounds , which can have a wide range of effects depending on their specific mechanisms of action.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For instance, its reaction with LIDA is temperature-dependent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(fluoromethoxy)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-(fluoromethoxy)benzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under mild conditions, with the bromine substituting a hydrogen atom on the benzene ring to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-4-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alkoxides under appropriate conditions.
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, such as nitration or sulfonation, at positions ortho or para to the existing substituents.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.
Electrophilic Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Major Products Formed:
Nucleophilic Substitution: 4-(Fluoromethoxy)aniline.
Electrophilic Substitution: 1-Bromo-2-nitro-4-(fluoromethoxy)benzene.
Reduction: 4-(Fluoromethoxy)benzene.
Aplicaciones Científicas De Investigación
1-Bromo-4-(fluoromethoxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of novel drugs, particularly those targeting neurological and psychiatric disorders.
Material Science: It is employed in the synthesis of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.
Comparación Con Compuestos Similares
1-Bromo-4-(trifluoromethoxy)benzene: Similar structure but with a trifluoromethoxy group instead of a fluoromethoxy group.
1-Bromo-4-fluorobenzene: Lacks the methoxy group, making it less reactive in certain substitution reactions.
4-Bromoanisole: Contains a methoxy group instead of a fluoromethoxy group, affecting its electronic properties and reactivity.
Uniqueness: 1-Bromo-4-(fluoromethoxy)benzene is unique due to the presence of both bromine and fluoromethoxy groups, which impart distinct electronic and steric effects. This combination makes it a valuable intermediate in organic synthesis and a useful building block for designing molecules with specific properties.
Propiedades
IUPAC Name |
1-bromo-4-(fluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c8-6-1-3-7(4-2-6)10-5-9/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDUHUXZJVYFIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCF)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


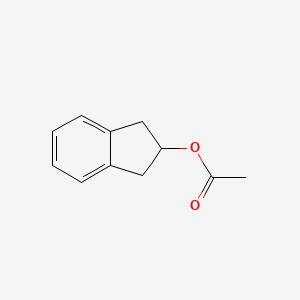
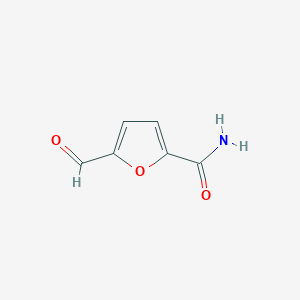
![Benzyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B3180924.png)
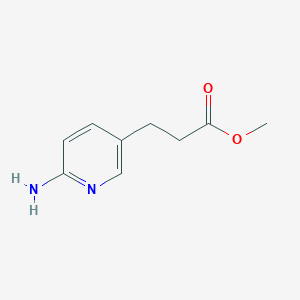

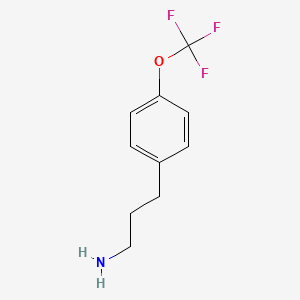

![Tetracyclo[18.4.0.04,9.012,17]tetracosa-1(24),4,6,8,12,14,16,20,22-nonaene](/img/structure/B3180950.png)
